molecular formula C15H17N3O B13815007 4-((4-(Dimethylamino)phenyl)azo)benzenemethanol CAS No. 20854-35-7

4-((4-(Dimethylamino)phenyl)azo)benzenemethanol

Cat. No.: B13815007
CAS No.: 20854-35-7
M. Wt: 255.31 g/mol
InChI Key: WUMZFIZAWKBRHG-UHFFFAOYSA-N
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Description

p-[(p-Dimethylaminophenyl)azo]benzyl alcohol: is an organic compound with the molecular formula C15H17N3O. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a dimethylamino group and the other a benzyl alcohol group. This compound is notable for its vibrant color and is often used in dye chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol typically involves the diazotization of p-dimethylaniline followed by coupling with benzyl alcohol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods: In industrial settings, the production of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is scaled up by optimizing the reaction conditions to maximize yield and purity. This involves precise control over the concentration of reactants, temperature, and pH levels. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is widely used as a dye intermediate in the synthesis of various azo dyes. Its vibrant color makes it suitable for applications in textile and ink industries .

Biology and Medicine: In biological research, this compound is used as a staining agent to visualize cellular components under a microscope. It is also explored for its potential use in photodynamic therapy, where its light-absorbing properties can be harnessed to target and destroy cancer cells .

Industry: Beyond its use in dyes, p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is employed in the production of colored plastics and coatings.

Mechanism of Action

The mechanism of action of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol primarily involves its interaction with light. The azo group can undergo reversible photoisomerization, switching between trans and cis forms upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .

Molecular Targets and Pathways: In biological systems, the compound can interact with cellular components, leading to changes in cell behavior. The exact molecular targets and pathways are still under investigation, but its ability to generate reactive oxygen species upon light activation is a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is unique due to the presence of both the dimethylamino group and the benzyl alcohol group. This combination imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns, making it versatile for various applications .

Properties

CAS No.

20854-35-7

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methanol

InChI

InChI=1S/C15H17N3O/c1-18(2)15-9-7-14(8-10-15)17-16-13-5-3-12(11-19)4-6-13/h3-10,19H,11H2,1-2H3

InChI Key

WUMZFIZAWKBRHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO

Origin of Product

United States

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